molecular formula C17H11F7OS B13130978 1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene

1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene

Cat. No.: B13130978
M. Wt: 396.3 g/mol
InChI Key: KJDRCHULZJBVQS-UHFFFAOYSA-N
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Description

1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentene ring substituted with a heptafluoro group and a thienyl group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of 2-methylthiophene with p-anisyl bromide under basic conditions.

    Cyclopentene Ring Formation: The cyclopentene ring is formed by reacting the thienyl derivative with a suitable fluorinating agent to introduce the heptafluoro substituents.

    Final Coupling Reaction: The final step involves coupling the thienyl-cyclopentene intermediate with the desired methyl and anisyl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienyl derivatives.

    Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers.

Mechanism of Action

    1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene: can be compared with other fluorinated cyclopentene derivatives and thienyl-containing compounds.

Uniqueness:

  • The presence of both the heptafluoro group and the thienyl group in the same molecule makes it unique compared to other similar compounds. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity.

Comparison with Similar Compounds

  • 1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene
  • 1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-hexafluoro-1-cyclopentene
  • 1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-pentafluoro-1-cyclopentene

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H11F7OS

Molecular Weight

396.3 g/mol

IUPAC Name

3-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-5-(4-methoxyphenyl)-2-methylthiophene

InChI

InChI=1S/C17H11F7OS/c1-8-11(7-12(26-8)9-3-5-10(25-2)6-4-9)13-14(18)16(21,22)17(23,24)15(13,19)20/h3-7H,1-2H3

InChI Key

KJDRCHULZJBVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=C(C=C2)OC)C3=C(C(C(C3(F)F)(F)F)(F)F)F

Origin of Product

United States

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